![molecular formula C15H19ClN2O3S B2740284 3-chloro-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-methylbenzenesulfonamide CAS No. 1795303-71-7](/img/structure/B2740284.png)
3-chloro-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-methylbenzenesulfonamide
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Description
3-chloro-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C15H19ClN2O3S and its molecular weight is 342.84. The purity is usually 95%.
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Scientific Research Applications
Oxidation of Hydrocarbons
Research on the oxidation of hydrocarbons has explored the use of water-soluble organic compounds, including sulfonamides, in the selective oxidation process. This research is valuable in understanding the reactivity and conversion systems of various hydrocarbon compounds, including those similar to the specified sulfonamide (Labinger et al., 1993).
Synthesis and Structural Characterization
Studies have been conducted on the synthesis and structural characterization of sulfonamide compounds, highlighting their potential use in the development of new drugs, particularly as HIV-1 infection preventatives (Cheng De-ju, 2015). This research is significant in the field of medicinal chemistry.
Regioselectivity in Chemical Reactions
Research into the regioselectivity of reactions involving sulfonamides has been carried out. This includes studies on the reaction of N-(polychloroethylidene)-sulfonamides with pyrroles, revealing insights into the nature of electrophile substituents in these reactions (Rozentsveig et al., 2008).
Anticancer Effects
Several studies have investigated the anticancer effects of sulfonamide derivatives. These studies have explored how these compounds induce apoptosis and autophagy pathways in cancer cells and their inhibition of carbonic anhydrase isoenzymes, which are significant in cancer research (Gul et al., 2018).
Antimicrobial Study
Research on novel benzenesulfonamide derivatives has shown significant antimicrobial activity against various bacterial and fungal strains. This highlights the potential use of sulfonamide compounds in developing new antimicrobial agents (Vanparia et al., 2010).
Synthesis and Characterization of Derivatives
Studies have been conducted on the synthesis and characterization of various N-aryl-hydroxybenzenesulfonamide derivatives. This research is significant for developing new compounds with potential therapeutic applications (Shen Jun-ju, 2004).
properties
IUPAC Name |
3-chloro-N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O3S/c1-11-12(16)5-3-7-15(11)22(20,21)17-9-8-14(19)13-6-4-10-18(13)2/h3-7,10,14,17,19H,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEHJYYIKEBTUAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NCCC(C2=CC=CN2C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-methylbenzenesulfonamide |
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